molecular formula C7H6N4O B7779168 3-Amino-3H-benzo[d][1,2,3]triazin-4-one

3-Amino-3H-benzo[d][1,2,3]triazin-4-one

Cat. No.: B7779168
M. Wt: 162.15 g/mol
InChI Key: MGZUQDHNBYYFGF-UHFFFAOYSA-N
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Description

3-Amino-3H-benzo[d][1,2,3]triazin-4-one (CAS 41225-81-4) is a nitrogen-rich heterocyclic compound with a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol . This benzo-fused 1,2,3-triazine derivative serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. The 1,2,3-triazine scaffold is known for a broad spectrum of biological activities . Scientific literature indicates that derivatives of this chemical class have been investigated for their antihistaminic properties, making them candidates for the development of new anti-allergic therapeutics . Furthermore, related compounds have shown potential for other pharmacological applications, including anti-inflammatory and antitumor activities . Researchers utilize this amino-substituted derivative as a key starting material for the synthesis of more complex molecules to explore structure-activity relationships and identify new bioactive compounds. Store this product in a cool, dry place and handle it in accordance with good laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-11-7(12)5-3-1-2-4-6(5)9-10-11/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZUQDHNBYYFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 3h Benzo D 1 2 3 Triazin 4 One and Its Derivatives

Classical Approaches to 1,2,3-Benzotriazin-4-one Ring Construction

The foundational methods for assembling the 1,2,3-benzotriazin-4-one core have traditionally relied on well-established reactions, primarily diazotization and subsequent cyclization of anthranilic acid derivatives.

Diazotization Reactions in 1,2,3-Benzotriazin-4-one Synthesis

Diazotization is a cornerstone in the synthesis of 1,2,3-benzotriazin-4-ones. This chemical process transforms a primary aromatic amine into a diazonium salt, a highly reactive intermediate. iitk.ac.inbyjus.com The classical approach involves the diazotization of 2-aminobenzamides or methyl anthranilate using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C). acs.orgacs.orgnih.govchemicalnote.com The resulting diazonium salt then undergoes intramolecular cyclization to yield the benzotriazinone ring. stackexchange.com

The mechanism commences with the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. iitk.ac.inbyjus.com Nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺). byjus.comchemicalnote.com The primary aromatic amine, for instance, the amino group of an anthranilamide derivative, then attacks the nitrosonium ion. byjus.com A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion, which subsequently cyclizes to form the stable benzotriazinone ring. byjus.comstackexchange.com

While effective, this method is often limited by the harsh acidic conditions and the use of sodium nitrite, which can be problematic for sensitive substrates. acs.orgacs.org To circumvent these issues, milder reagents and conditions have been explored. For instance, a one-pot strategy involving the diazotization of methyl anthranilate followed by the addition of an amino acid ester hydrochloride has been developed for the synthesis of methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates. nih.govresearchgate.net Another modification employs a polymer-supported nitrite reagent with p-toluenesulfonic acid to achieve diazotization under milder conditions. acs.org More recently, tert-butyl nitrite has been utilized as a milder alternative to sodium nitrite for triggering the cyclization of DNA-conjugated anthranilamides into 1,2,3-benzotriazin-4(3H)-ones, highlighting the adaptability of the diazotization strategy for modern applications like DNA-encoded libraries. researchgate.netacs.org

Table 1: Comparison of Diazotization Reagents for Benzotriazinone Synthesis

Reagent Conditions Advantages Disadvantages
Sodium Nitrite (NaNO₂) / Strong Acid 0-5°C, aqueous acid Readily available, well-established Harsh acidic conditions, potential for side reactions
Polymer-supported Nitrite p-Toluic acid Milder conditions Requires preparation of specialized reagent

Cyclization Reactions in the Formation of 1,2,3-Benzotriazin-4-ones

The final ring-closing step, or cyclization, is critical in forming the 1,2,3-benzotriazin-4-one scaffold. In the classical diazotization approach, the intramolecular cyclization of the intermediate diazonium salt is a spontaneous process that leads to the stable triazinone ring. tsijournals.comstackexchange.com However, other cyclization strategies have also been developed, often starting from pre-functionalized precursors.

One such method involves the cyclization of N-alkyl-o-phenylenediamines. In this approach, the o-phenylenediamine (B120857) is first N-alkylated, and the resulting intermediate is then subjected to diazotization, which triggers an in situ intramolecular cyclization to form N1-alkylated benzotriazoles. tsijournals.com The pH of the reaction mixture is a critical factor in this cyclization, as the diazonium cation is only stable under acidic to moderately basic conditions. tsijournals.com

Another example is the base-catalyzed cyclization of 3-(o-carbamoylphenyl)-1,2,3-benzotriazin-4(3H)-one to yield quinazolino[3,2-c]benzotriazines, demonstrating a subsequent transformation of the initially formed benzotriazinone ring. cdnsciencepub.com Furthermore, the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone, while not directly forming a benzotriazinone, illustrates the general principles of intramolecular reactions involving a nucleophilic attack to form a cyclic structure, a concept that underlies many cyclization reactions in heterocyclic chemistry. youtube.comyoutube.com

Modern Synthetic Strategies for 3-Amino-3H-benzo[d]rawdatalibrary.netacs.orgtsijournals.comtriazin-4-one and Analogues

The quest for more efficient, versatile, and environmentally benign synthetic methods has led to the development of modern strategies for constructing the benzotriazinone core. These approaches often employ multicomponent reactions, metal catalysis, and novel heterocyclization techniques.

Multicomponent Assembly Processes for Triazinone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. While specific examples of MCRs for the direct synthesis of 3-Amino-3H-benzo[d] rawdatalibrary.netacs.orgtsijournals.comtriazin-4-one are not extensively documented in the provided search results, the principles of MCRs are relevant to the broader field of heterocyclic synthesis. For instance, the synthesis of various nitrogen-containing heterocycles often benefits from MCRs like the Ugi and Passerini reactions. These reactions are powerful tools for creating molecular diversity and could potentially be adapted for the synthesis of complex benzotriazinone derivatives. The development of new MCRs for the construction of the benzotriazinone scaffold remains an active area of research.

Metal-Catalyzed Synthetic Routes to Benzotriazinones (e.g., Cu-mediated N-Arylation, Pd/Cu-Catalysis)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of benzotriazinones is no exception. bohrium.com Both copper and palladium-based catalytic systems have been successfully employed.

Copper-Mediated N-Arylation: Copper-catalyzed N-arylation has emerged as a powerful tool for the synthesis of N-aryl substituted triazinone derivatives. nih.gov A notable example is the Cu(OAc)₂-Et₃N mediated coupling of triazinone derivatives with aryl boronic acids in 1,2-dichloroethane. nih.gov This method provides a rapid and direct route to a variety of N-aryl substituted fused triazinones. nih.gov Copper(I) complexes, in combination with ligands like picolinic acid, have also been shown to be effective for the N-arylation of hydrazides, a reaction that could be relevant for the synthesis of 3-amino-substituted benzotriazinones. researchgate.net Benzotriazole itself can act as an efficient ligand for copper-catalyzed N-arylation of other heterocycles, such as imidazoles. researchgate.net Furthermore, copper-catalyzed one-pot syntheses involving sequential intermolecular N-arylation and aerobic oxidative intramolecular C-H/C-H coupling have been developed for the construction of complex fused heterocyclic systems. rsc.org

Palladium/Copper-Catalysis: Palladium and copper co-catalysis has also been utilized in the synthesis of benzotriazinone-related structures. For example, a palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides provides a route to 2-arylbenzoxazinones. organic-chemistry.org While not directly yielding a benzotriazinone, this method highlights the utility of palladium catalysis in forming related heterocyclic cores. Palladium-catalyzed annulation reactions of 1,3-diaryltriazenes in the presence of carbon monoxide have also been reported for the synthesis of benzotriazin-4(3H)-ones. acs.orgnih.gov Additionally, nickel-catalyzed denitrogenative cross-electrophile coupling of benzotriazinones with aryl bromides has been developed to generate ortho-arylated benzamide (B126) derivatives, showcasing the reactivity of the benzotriazinone scaffold in metal-catalyzed transformations. researchgate.net

Table 2: Overview of Metal-Catalyzed Reactions in Benzotriazinone Synthesis

Metal Catalyst Reaction Type Substrates Key Features
Copper(II) Acetate N-Arylation Triazinones, Aryl Boronic Acids Rapid, direct access to N-aryl derivatives. nih.gov
Copper(I) Iodide N-Arylation Hydrazides, Aryl Iodides Ligand-assisted, regioselective. researchgate.net
Palladium/Copper Carbonylative Coupling 2-Iodoanilines, Aryl Iodides Forms related benzoxazinone (B8607429) structures. organic-chemistry.org
Palladium Annulation 1,3-Diaryltriazenes, CO Direct formation of benzotriazinone ring. acs.orgnih.gov

Heterocyclization Reactions Leading to the Benzotriazinone Core

Novel heterocyclization reactions provide alternative pathways to the benzotriazinone core, often under milder conditions than classical methods. One innovative approach involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. acs.orgnih.gov This reaction proceeds through a plausible mechanism involving the deprotonation of the tosylmethyl isocyanide (TosMIC) moiety, followed by a nucleophilic attack of the resulting anion on the electrophilic azide (B81097) group, leading to cyclization and loss of the tosyl group. acs.orgnih.gov This method offers a route to 4-alkoxy- and 4-aryloxybenzo[d] rawdatalibrary.netacs.orgtsijournals.comtriazines in good to excellent yields without the need for harsh conditions or metal catalysis. acs.orgnih.gov

Another modern strategy is the photochemical cyclization of amide-bearing aryl triazines. acs.orgnih.gov This reaction, which can be carried out in a continuous flow reactor using violet light (420 nm), proceeds via a nitrogen-centered rawdatalibrary.netnih.gov-H shift, a process akin to a Norrish type II reaction. acs.orgnih.gov This method is notable for its mild conditions, scalability, and green credentials, as it avoids the use of harsh reagents and produces minimal waste. acs.orgnih.gov

Furthermore, the cyclocondensation of 1,3-diphenylbenzo[e] rawdatalibrary.netacs.orgresearchgate.nettriazin-7(1H)-one with various bisnucleophiles has been shown to produce a variety of deeply colored polyazaacenes, demonstrating the versatility of the benzotriazinone scaffold in further synthetic transformations. rsc.org

Convergent Synthesis Approaches for Triazinone Derivatives

One notable convergent method involves a multi-step, one-pot protocol. For instance, the synthesis of various 1,3,5-triazin-2-amines has been achieved through a three-component reaction utilizing readily available imidates, guanidines, and amides or aldehydes with cesium carbonate as the base. This method demonstrates good yields and tolerates a wide array of functional groups. nih.gov

Another approach to triazinone derivatives involves the development of condensing reagents. Novel triazinone-based condensing reagents have been synthesized and have shown high reactivity in the amidation of carboxylic acids and amines, yielding the desired amides in good yields. nih.gov

A process for preparing 1-amino-1,3,5-triazine-2,4(1H,3H)-diones has been detailed, which involves a three-stage process. google.com The initial stage involves the reaction of an isocyanate with an isothio semicarbazone to form a urea (B33335) derivative. In the second stage, this urea derivative reacts with phosgene (B1210022) to form a 1-alkylideneamino-1,3,5-triazine-2,4(1H,3H)-dione. The final stage involves the conversion of the 1-alkylideneamino group to a 1-amino group. google.com

The table below summarizes a selection of convergent synthesis approaches for triazinone derivatives.

Starting MaterialsReagentsProductKey Features
Imidates, Guanidines, Amides/AldehydesCesium Carbonate1,3,5-Triazin-2-aminesThree-component, one-pot synthesis, broad functional group tolerance. nih.gov
Isocyanate, Isothio semicarbazonePhosgene, Organic base1-Amino-1,3,5-triazine-2,4(1H,3H)-dioneThree-stage process, involves formation of a urea derivative intermediate. google.com
Carboxylic acids, AminesTriazinone-based condensing reagentsAmidesHigh reactivity of the condensing reagent. nih.gov

Preparation of Fused 1,2,3-Triazinone Systems (e.g., Pyrazolo[3,4-d]nih.govmdpi.comsemanticscholar.orgtriazinones, Imidazo[4,5-d]nih.govmdpi.comsemanticscholar.orgtriazinones)

The synthesis of fused 1,2,3-triazinone systems, such as pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazinones and imidazo[4,5-d] nih.govmdpi.comsemanticscholar.orgtriazinones, is of significant interest due to their structural similarity to purine (B94841) bases, suggesting potential applications as antiviral and antitumor agents. researchgate.net

A common and effective method for the synthesis of 3,6-dihydro-4H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-4-ones involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles. nih.govresearchgate.net The resulting diazo intermediates subsequently undergo cyclization under acidic conditions to yield the desired fused triazinone ring system. nih.govresearchgate.net Similarly, 3,7-dihydro-4H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-4-ones can be obtained through the same methodology by altering the substitution pattern on the starting aminopyrazole precursor. researchgate.net

Derivatives of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-4-one have been synthesized through reactions with alkyl halides and formaldehyde, which proceed with the retention of the pyrazolotriazine structure. researchgate.net For example, the reaction with ethyl chloroacetate (B1199739) yields ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-3-yl)acetate. researchgate.net

The synthesis of imidazo[4,5-d] nih.govmdpi.comsemanticscholar.orgtriazin-4-one derivatives has also been explored. For instance, various 4-substituted 9-(β-D-ribofuranosyl)-imidazo-[4,5-d] nih.govmdpi.comsemanticscholar.orgtriazines, which are 2-azapurine ribosides, have been prepared to investigate their biological activities. nih.gov Furthermore, a series of imidazo[4,5-e] nih.govsemanticscholar.orgthiazino[2,3-c] nih.govmdpi.comnih.govtriazines has been synthesized through a cascade sequence of hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govmdpi.comnih.govtriazin-7(8H)-ylidene)acetic acid esters. nih.gov

The following table provides an overview of synthetic methods for the preparation of fused 1,2,3-triazinone systems.

PrecursorReagents/ConditionsProductYield
3-Amino-1H-pyrazole-4-carboxamides/carbonitrilesDiazotization (e.g., NaNO₂, acid)3,6-Dihydro-4H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-4-onesModerate to good nih.govresearchgate.net
7-Phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-4-oneEthyl chloroacetateEthyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-3-yl)acetate67% researchgate.net
7-Phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-4-oneFormaldehyde, Amines3-Aminomethyl-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govmdpi.comsemanticscholar.orgtriazin-4-ones62-64% researchgate.net
Imidazo[4,5-e]thiazolo[2,3-c] nih.govmdpi.comnih.govtriazin-7(8H)-ylidene)acetic acid estersKOH, MethanolImidazo[4,5-e] nih.govsemanticscholar.orgthiazino[2,3-c] nih.govmdpi.comnih.govtriazinesNot specified nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Amino 3h Benzo D 1 2 3 Triazin 4 One

Nitrogen Extrusion Reactions of 1,2,3-Benzotriazinones

A hallmark of the 1,2,3-benzotriazin-4(3H)-one scaffold is its propensity to eliminate a molecule of dinitrogen (N₂), a thermodynamically favorable process that generates highly reactive intermediates. This nitrogen extrusion is a key step in many of its synthetic applications. researchgate.netacs.org

The thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones is a well-documented process that proceeds through the formation of a highly reactive iminoketene intermediate. mgutheses.in Upon heating, the triazinone ring loses a molecule of N₂, leading to the formation of this transient species. conicet.gov.ar This iminoketene is not typically isolated but is trapped in situ by various nucleophiles or participates in cycloaddition reactions. conicet.gov.arntu.ac.uk The formation of this intermediate is a critical step that enables the construction of other heterocyclic systems. researchgate.net For instance, the thermal conversion of 1,2,3-benzotriazin-4(3H)-one can lead to quinazolino[3,2-c] acs.orgnih.govresearchgate.netbenzotriazin-8-one through a mechanism believed to involve the iminoketene. conicet.gov.ar

The mechanism of nitrogen extrusion and the subsequent reactions of the iminoketene intermediate have been the subject of mechanistic studies, including computational investigations using Density Functional Theory (DFT). conicet.gov.aracs.org These studies have helped to map the energy profiles of the reaction pathways, confirming that the iminoketene is a key intermediate. conicet.gov.ar

Isotopic labeling is a powerful technique for elucidating reaction mechanisms in organic chemistry. chemrxiv.orgchemrxiv.org For example, labeling one of the nitrogen atoms in the triazine ring with ¹⁵N could provide definitive evidence for the concerted or stepwise nature of the nitrogen extrusion and track the fate of the nitrogen atoms during the reaction. While specific isotopic labeling experiments on the thermal decomposition of 3-Amino-3H-benzo[d] acs.orgnih.govresearchgate.nettriazin-4-one are not widely reported in the surveyed literature, such studies on related heterocyclic systems have been crucial for understanding their reaction pathways. nih.govresearchgate.net

Nucleophilic and Electrophilic Reactivity of the Triazinone Ring System

The 1,2,3-benzotriazin-4-one ring system exhibits both electrophilic and nucleophilic characteristics. The electron-withdrawing nature of the triazinone moiety diminishes the aromatic character of the fused benzene (B151609) ring, making the heterocyclic part susceptible to nucleophilic attack. nih.gov

Systematic studies on related 1,2,3-triazines have shown that nucleophilic addition is a primary reaction pathway. nih.gov The site of attack can be influenced by substituents and the nature of the nucleophile. For instance, strong nucleophiles such as alkoxides and thiolates have been shown to add to the C-4 position of the 1,2,3-triazine (B1214393) 1-oxide ring system. nih.gov In the case of 1,2,3-benzotriazin-4-one, the carbonyl carbon (C-4) is an electrophilic center, susceptible to attack by nucleophiles. Furthermore, the fused aromatic ring, being part of an electron-poor system, can undergo nucleophilic aromatic substitution if a suitable leaving group is present.

Reactivity of the 3-Amino Group in 3-Amino-3H-benzo[d]acs.orgnih.govresearchgate.nettriazin-4-one

The 3-amino group in the title compound is a key functional handle that imparts nucleophilic character. While specific studies on its reactivity are not extensively detailed, its behavior can be inferred from the general chemistry of amino-substituted heterocycles. ntu.ac.uk The lone pair of electrons on the nitrogen atom makes it a site for electrophilic attack.

Expected reactions of the 3-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides, though this may be complex, with potential for reaction at the ring nitrogens as well.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which could be a precursor for further functionalization, although the stability of this intermediate may be a concern.

The nucleophilicity of the amino group is fundamental to its role in more complex transformations, such as its use in the synthesis of derivatives with potential biological activity. researchgate.net

Divergent Reaction Pathways of 1,2,3-Benzotriazin-4(3H)-ones

A significant feature of 1,2,3-benzotriazin-4(3H)-ones is their ability to undergo divergent reactions depending on the catalytic system employed. This allows for the selective synthesis of different classes of heterocyclic products from the same starting material. acs.org A prominent example is the reaction with alkenes, which yields different products under nickel catalysis versus photocatalysis.

Under nickel catalysis , the reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes proceeds via a denitrogenative annulation. nih.govacs.org The proposed mechanism involves the oxidative insertion of Ni(0) into the triazinone ring, triggering nitrogen extrusion to form an azanickelacyclic intermediate. nih.govresearchgate.net Subsequent insertion of the alkene and reductive elimination yields 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govacs.org

In contrast, under visible-light photocatalysis , the reaction with alkenes follows a different path to produce 3-substituted isoindolinones exclusively. acs.org This transformation is believed to occur through a photocatalytic denitrogenation followed by a unique nitrogen-mediated hydrogen atom shift. acs.org

Table 1: Comparison of Divergent Reaction Pathways of 1,2,3-Benzotriazin-4(3H)-ones with Alkenes

Feature Nickel-Catalyzed Annulation Visible-Light Photocatalysis
Catalyst Ni(0)/phosphine complex nih.govacs.org Photocatalyst (e.g., Iridium-based) acs.org
Key Intermediate Azanickelacyclic intermediate nih.govresearchgate.net Radical anion intermediate acs.org
Primary Product 3,4-Dihydroisoquinolin-1(2H)-ones nih.govacs.org 3-Substituted Isoindolinones acs.org
Reaction Conditions Typically requires heating Room temperature, visible light irradiation acs.orgresearchgate.net

Photocatalytic Transformations Involving Benzotriazinones

The use of visible-light photocatalysis has emerged as a powerful and mild method for activating 1,2,3-benzotriazinones. researchgate.netresearchgate.net These reactions typically proceed through a single-electron-transfer (SET) mechanism, initiating the extrusion of nitrogen and generating radical intermediates that can engage in a variety of bond-forming events. acs.orgresearchgate.net This strategy has enabled the synthesis of a diverse range of valuable organic molecules under environmentally benign conditions. acs.org

Recent research has demonstrated several novel photocatalytic transformations:

Synthesis of Isoquinolones: A visible-light-promoted denitrogenative insertion of terminal alkynes into benzotriazinones provides access to substituted isoquinolones. researchgate.net

Phosphorylation: In the presence of a photoredox catalyst, benzotriazinones can react with P-nucleophiles to form aryl-phosphonates, aryl-phosphinates, and aryl-phosphine oxides. researchgate.net

Fluorination: Mild thermal or visible-light conditions can be used to synthesize functionalized 2-fluorobenzamides from benzotriazinones using tetrafluoroboric acid. acs.orgresearchgate.net

Cyanation: Visible-light-induced denitrogenative cyanation has been developed to produce N-Aryl and N-Alkyl phthalimides. acs.org

Table 2: Examples of Photocatalytic Transformations of 1,2,3-Benzotriazin-4(3H)-ones

Transformation Reagents/Conditions Product Type
Alkene Insertion Activated Alkenes, Ir-photocatalyst, blue LED acs.org 3-Substituted Isoindolinones
Alkyne Insertion Terminal Alkynes, photocatalyst, visible light researchgate.net Substituted Isoquinolones
Phosphorylation P-nucleophiles, Eosin Y, blue LED/sunlight researchgate.net Aryl-phosphonates/phosphinates
Fluorination Tetrafluoroboric acid, visible light/thermal acs.orgresearchgate.net 2-Fluorobenzamides
Cyanation KCN, photocatalyst, visible light acs.org N-Substituted Phthalimides

Derivatization and Scaffold Modification of 3 Amino 3h Benzo D 1 2 3 Triazin 4 One

Functionalization at the 3-Amino Position

The 3-amino group is a primary site for derivatization, offering a convenient handle for introducing a wide array of substituents. The nucleophilic character of the amino group allows for straightforward reactions with various electrophiles.

Common functionalization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. researchgate.net

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).

These reactions are fundamental in creating libraries of derivatives. For example, a series of penta-1,4-dien-3-one derivatives containing the benzotriazin-4(3H)-one moiety were synthesized, demonstrating the utility of modifying the 3-amino position to append other functional groups. researchgate.net Similarly, the synthesis of 2-triazenoindole derivatives by coupling diazoindoles with secondary amines showcases a reaction type that could be adapted for modifying the 3-amino group. researchgate.net

Table 1: Examples of Functionalization Reactions at the 3-Amino Position

Reagent ClassExample ReagentResulting Functional GroupReference
Acylating AgentsAcetyl ChlorideN-Acetamide researchgate.net
Sulfonylating AgentsBenzenesulfonyl ChlorideN-Benzenesulfonamide researchgate.net
Carbonyl CompoundsBenzaldehydeSchiff Base (N-Benzylideneamine)N/A

Annulation and Ring Fusion Strategies for Extended Triazinone Systems

Annulation, or ring-forming, reactions represent a powerful strategy to expand the core benzotriazinone scaffold into more complex, polycyclic systems. A key reactive intermediate derived from 1,2,3-benzotriazin-4(3H)-ones is iminoketene, generated via thermal decomposition and loss of molecular nitrogen. nih.govresearchgate.net This highly reactive species can participate in cycloaddition reactions to construct new rings.

Key annulation strategies include:

[4+2] Cycloaddition: The in situ generated iminoketene can act as a heterodiene in hetero-Diels–Alder reactions. For example, its reaction with pyridines leads to the formation of complex naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline structures. nih.gov

Denitrogenative Transannulation: Palladium-catalyzed reactions of benzotriazinones can lead to the formation of other heterocyclic systems like 3-substituted isocoumarins, isoindolinones, and isoquinolinones. researchgate.net

Tandem Diazotization/Cyclization: This approach has been used to synthesize novel fused systems. A notable example is the creation of the nih.govnih.govresearchgate.netoxadiazolo[3,4-d] nih.govnih.govresearchgate.nettriazin-7(6H)-one system (a furoxano-triazinone) from functionalized (1,2,5-oxadiazolyl)carboxamide precursors. beilstein-journals.org This method highlights the strategy of molecular hybridization, merging the triazinone core with other pharmacologically relevant heterocycles like furoxan. beilstein-journals.org

Cyclative Cleavage: Pyrazolo[3,4-d] nih.govnih.govresearchgate.net-3H-triazines, another class of fused heterocycles, have been synthesized from pyrazolyltriazene precursors through an acid-induced cyclative cleavage reaction. beilstein-archives.org

Table 2: Examples of Annulation and Ring Fusion Reactions

Starting ScaffoldReaction StrategyKey IntermediateResulting Fused SystemReference
Anthra[1,2-d] nih.govnih.govresearchgate.nettriazinoneThermal Ring-Opening / [4+2] CycloadditionIminoketeneNaphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline nih.gov
1,2,3-Benzotriazin-4(3H)-onePalladium-Catalyzed TransannulationPalladacycleIsocoumarins, Isoindolinones researchgate.net
(1,2,5-Oxadiazolyl)carboxamideTandem Diazotization/Azo CouplingDiazonium Salt nih.govnih.govresearchgate.netOxadiazolo[3,4-d] nih.govnih.govresearchgate.nettriazin-7(6H)-one beilstein-journals.org
PyrazolyltriazeneAcid-Induced Cyclative CleavageDiazonium SpeciesPyrazolo[3,4-d] nih.govnih.govresearchgate.net-3H-triazine beilstein-archives.org

Intermediate Derivatization Approaches in Triazinone Research

Intermediate derivatization involves the synthesis and modification of precursors before the final cyclization step to form the benzotriazinone ring. This is a highly effective strategy for producing derivatives that may be inaccessible through direct functionalization of the final heterocycle.

A novel methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govresearchgate.nettriazines. nih.govacs.org This process utilizes 1-azido-2-[isocyano(p-tosyl)methyl]benzenes as precursors, which undergo intramolecular heterocyclization under basic conditions, followed by the incorporation of an alcohol or phenol. nih.govacs.org This method circumvents the traditional diazotization of 2-aminobenzamides and provides direct access to C4-substituted benzotriazines. nih.govacs.org

Another example is the use of triazenes as protected forms of diazonium species. beilstein-archives.org In the synthesis of fused pyrazolo[3,4-d] nih.govnih.govresearchgate.net-3H-triazines, a pyrazolyltriazene intermediate is constructed and modified before the final acid-induced cyclization step, which liberates the reactive diazonium functionality to form the triazine ring. beilstein-archives.org

Scaffold Decoration Strategies for Triazinone Derivatives

Scaffold decoration refers to the strategic attachment of various chemical moieties to a core structure to explore structure-activity relationships (SAR) and optimize drug-like properties. For the 3-amino-3H-benzo[d] nih.govnih.govresearchgate.nettriazin-4-one scaffold, decoration can occur at the benzene (B151609) ring, the 3-amino position, or the C4-carbonyl group (via derivatization to other functional groups).

One prominent strategy is molecular hybridization , which involves combining the benzotriazinone scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. beilstein-journals.org This concept aims to merge the beneficial properties of two different structural motifs into a single molecule. beilstein-journals.org

An example of scaffold decoration is the synthesis of a series of penta-1,4-dien-3-one derivatives containing the benzotriazin-4(3H)-one moiety. researchgate.net In this work, the benzotriazinone acts as a core scaffold, which is then "decorated" by attaching various substituted dienone fragments via the 3-amino group, leading to compounds with potential applications as novel agrochemicals. researchgate.net This approach allows for the systematic modification of peripheral substituents to fine-tune biological efficacy. researchgate.net

Applications in Advanced Synthetic Chemistry and Materials Science

1,2,3-Benzotriazinones as Precursors in Organic Synthesis

The 1,2,3-benzotriazinone core is a valuable and reactive intermediate in organic synthesis, primarily owing to its ability to undergo denitrogenative transformations. This process, which involves the extrusion of a stable dinitrogen molecule (N₂), provides a powerful driving force for a variety of synthetic transformations. These reactions can be initiated under thermal, photochemical, or metal-catalyzed conditions, leading to a diverse array of products. electronicsandbooks.comresearchgate.net

Under thermal conditions, the decomposition of 1,2,3-benzotriazin-4(3H)-one can lead to the formation of quinazolino[3,2-c] electronicsandbooks.comrsc.orgrsc.orgbenzotriazin-8-one. electronicsandbooks.comrsc.org The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones has been shown to yield different products depending on the reaction solvent. In boiling 1-methylnaphthalene (B46632) or as solids, they rearrange to form 9-acridones, whereas in paraffin (B1166041) oil, the primary products are benzanilides. electronicsandbooks.comrsc.org This divergent reactivity highlights the tunability of the reaction outcome based on the conditions employed.

Photochemical reactions of 1,2,3-benzotriazin-4(3H)-ones, particularly under visible light, have emerged as a mild and selective method for generating radical anion intermediates. researchgate.net These intermediates can then participate in various cross-coupling and annulation reactions.

Transition metal catalysis has significantly expanded the synthetic utility of 1,2,3-benzotriazinones. Nickel-catalyzed reactions, for example, facilitate the denitrogenative annulation of these precursors with 1,3-dienes and alkenes to produce 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net This transformation is believed to proceed through the oxidative insertion of nickel(0) into the triazinone ring, leading to the formation of a five-membered azanickelacyclic intermediate after nitrogen extrusion.

The following table summarizes some of the key transformations of 1,2,3-benzotriazinones as precursors in organic synthesis:

PrecursorReaction ConditionsProduct(s)Citation(s)
1,2,3-Benzotriazin-4(3H)-oneThermolysisQuinazolino[3,2-c] electronicsandbooks.comrsc.orgrsc.orgbenzotriazin-8-one electronicsandbooks.comrsc.org
3-Aryl-1,2,3-benzotriazin-4(3H)-onesThermolysis in boiling 1-methylnaphthalene9-Acridones electronicsandbooks.comrsc.org
3-Aryl-1,2,3-benzotriazin-4(3H)-onesThermolysis in paraffin oilBenzanilides electronicsandbooks.comrsc.org
1,2,3-Benzotriazin-4(3H)-onesVisible light photocatalysisRadical anion intermediate for further reactions researchgate.net
1,2,3-Benzotriazin-4(3H)-ones with dienes/alkenesNickel(0)/phosphine catalysis3,4-Dihydroisoquinolin-1(2H)-ones researchgate.net

Development of Novel Synthetic Building Blocks from Triazinone Scaffolds

The reactivity of the 1,2,3-benzotriazinone scaffold allows for its development into a variety of novel synthetic building blocks. These building blocks can then be used to construct more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

One notable application is the synthesis of various N-heterocycles. For instance, the denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones can be controlled to produce different heterocyclic cores. researchgate.net The ability to generate ortho-functionalized benzamides from these precursors also opens up avenues for creating a wide range of substituted aromatic compounds.

While specific research on the derivatization of 3-Amino-3H-benzo[d] electronicsandbooks.comrsc.orgrsc.orgtriazin-4-one is limited in the available literature, the general reactivity of the benzotriazinone ring suggests that the amino group could serve as a handle for further functionalization, leading to a new class of building blocks. For example, the one-electron reduction of the related 3-amino-1,2,4-benzotriazine 1,4-dioxide has been studied, indicating the potential for the amino group to influence the electronic properties and reactivity of the heterocyclic system. ubc.canih.gov

The development of new synthetic methods to access 1,2,3-benzotriazin-4(3H)-ones themselves has also contributed to their utility as building blocks. Recent advancements include continuous flow synthesis via visible light-mediated nitrogen-centered Norrish reactions, offering a greener and more efficient alternative to traditional diazotization methods. nih.gov

The following table provides examples of novel building blocks and the resulting complex molecules synthesized from triazinone scaffolds:

Triazinone-Derived Building BlockSubsequent ReactionFinal Product ClassCitation(s)
Azanickelacyclic intermediateInsertion of dienes/alkenes3,4-Dihydroisoquinolin-1(2H)-ones researchgate.net
ortho-Functionalized benzamidesVarious cyclization reactionsDiverse N-heterocycles researchgate.net
3-Aryl-1,2,3-benzotriazin-4(3H)-onesThermal rearrangement9-Acridones electronicsandbooks.comrsc.org
3-(Prop-1-enyl)-1,2,3-benzotriazin-4(3H)-oneThermal decomposition3-Methyl-quinolin-4(1H)-one rsc.org

Role of 1,2,3-Benzotriazin-4(3H)-ones in the Generation of Iminoketenes

Based on a thorough review of the available scientific literature, there is no direct evidence to suggest that 1,2,3-benzotriazin-4(3H)-ones serve as precursors for the generation of iminoketenes. The thermal and photochemical decomposition pathways of 1,2,3-benzotriazin-4(3H)-ones have been investigated, and these studies consistently indicate the formation of other reactive intermediates.

The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones is proposed to proceed via the formation of a zwitterionic intermediate after the loss of nitrogen. electronicsandbooks.com This intermediate can then undergo cyclization to form products like phenanthridinones or rearrange to acridones, but it does not lead to the formation of an iminoketene. Similarly, photochemical reactions under visible light are suggested to proceed through a radical anion intermediate. researchgate.net

Research on the generation of iminoketenes has identified other precursors, such as isatin, which upon UV irradiation can undergo decarbonylation to form an iminoketene. However, this reactivity has not been reported for 1,2,3-benzotriazin-4(3H)-ones.

Therefore, it can be concluded that the role of 1,2,3-benzotriazin-4(3H)-ones in the generation of iminoketenes is not a recognized or documented transformation in the field of organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3H-benzo[d][1,2,3]triazin-4-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common approach involves condensation reactions of substituted benzotriazine precursors with ammonia or amine derivatives. For example, refluxing intermediates in acetic acid with alkyl anhydrides (e.g., acetonitrile) under controlled stoichiometric ratios (e.g., 0.01 mol substrate) for 2 hours can yield the target compound. Recrystallization from acetonitrile is effective for purification, achieving ~65% yield and high purity (mp > 260°C) . Key parameters to optimize include solvent polarity, reaction time, and temperature gradients.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect characteristic NH stretching (~3266 cm⁻¹) and carbonyl vibrations (~1719 cm⁻¹) to confirm amino and ketone groups .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to identify substituents (e.g., methyl groups at δ 2.29 ppm) and aromatic proton environments (e.g., J = 6.65 Hz coupling constants) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 176.0 for related analogs) and fragmentation patterns to validate structural integrity .

Q. How can researchers address low yields during the synthesis of analogs with varying substituents?

  • Methodological Answer : Systematic substituent screening (e.g., alkyl vs. cyclohexyl groups) paired with kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) can identify steric or electronic bottlenecks. For instance, bulky substituents (e.g., cyclohexyl) may reduce yields (55% vs. 65% for smaller groups) due to steric hindrance during cyclization . Adjusting solvent polarity (e.g., DMF for hindered reactions) or using catalytic acid/base additives may improve efficiency.

Advanced Research Questions

Q. What computational strategies can predict the reactivity and tautomeric stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria (e.g., amino vs. imino forms) and predict stabilization energies. Solvent effects (e.g., DMSO vs. water) should be incorporated via polarizable continuum models (PCM). Compare computed 13C^{13}C-NMR shifts (e.g., carbonyl carbons at ~164 ppm) with experimental data to validate accuracy .

Q. How can contradictory spectral data between synthesized analogs be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting patterns) often arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation) by acquiring spectra at elevated temperatures (e.g., 100°C) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.
  • High-Resolution MS : Rule out isotopic or adduct interference in mass data .

Q. What experimental designs are suitable for probing the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations to calculate IC₅₀ values.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to identify potential binding sites in target enzymes (e.g., kinases).
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with inhibitory potency using multivariate regression models.

Data Analysis and Validation

Q. How should researchers validate the reproducibility of synthetic procedures for this compound?

  • Methodological Answer :

  • Replicated Analysis : Repeat reactions in triplicate under identical conditions (e.g., 2-hour reflux) and report mean yields ± standard deviation .

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  • Cross-Lab Validation : Collaborate with independent labs to verify spectral data (e.g., NMR chemical shifts within ±0.1 ppm tolerance).

  • Byproduct Profiling : Use LC-MS to identify and quantify impurities (e.g., unreacted starting materials or dimerization products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.